Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18068881
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)4-5-2-6(8)3-5;/h5-6H,2-4,9H2,1H3;1H |
| Standard InChI Key | PUQSZVNVTFTNCK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC2CC1C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s defining feature is its bicyclo[2.1.1]hexane core, a bridge-substituted system comprising two fused rings: a three-membered cyclopropane and a five-membered ring (Figure 1). The amino (-NH₂) and methyl carboxylate (-COOCH₃) groups are positioned at the C2 position, creating a sterically congested environment that influences reactivity and intermolecular interactions . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro assays .
Key Physicochemical Parameters
Table 1 summarizes critical properties derived from experimental and computational data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.65 g/mol | |
| LogP (Partition Coefficient) | 0.32 | |
| Rotatable Bonds | 2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Polar Surface Area | 52 Ų |
The low LogP value indicates moderate hydrophilicity, while the polar surface area suggests favorable membrane permeability for a bicyclic compound . The limited rotatable bond count (2) reflects structural rigidity, a trait advantageous in drug design for reducing entropy penalties during target binding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves photochemical or transition-metal-catalyzed cycloadditions. A representative pathway (Scheme 1) utilizes bicyclo[1.1.0]butane precursors and cyclopropylamines under UV irradiation to form the bicyclo[2.1.1]hexane core via [3σ+2σ] cycloaddition . Subsequent functionalization introduces the amino and carboxylate groups, followed by hydrochloride salt formation.
Scheme 1:
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Photochemical [3σ+2σ] cycloaddition of bicyclo[1.1.0]butane with cyclopropylamine.
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Esterification with methyl chloroformate.
Industrial-Scale Production
While laboratory-scale synthesis is well-documented, industrial manufacturing remains challenging due to the strained bicyclic system’s sensitivity to thermal degradation. Current methods employ flow chemistry to enhance reaction control and yields . Suppliers such as ChemSpace and TCI America offer the compound for research purposes, with custom synthesis available for derivative production .
Comparative Analysis with Related Bicyclic Compounds
Bicyclo[1.1.1]pentane Derivatives
Bicyclo[1.1.1]pentanes (BCPs) are established para-benzene bioisosteres but lack the functional group versatility of bicyclo[2.1.1]hexanes . The latter’s additional methylene group enables broader substitution patterns, facilitating diverse pharmacological applications .
Bicyclo[3.1.1]heptane Analogues
Future Directions and Research Opportunities
Targeted Derivitization
Functionalizing the amino and carboxylate groups could yield prodrugs or fluorescent probes. For instance, replacing the methyl ester with a p-nitrophenyl group may enhance cellular uptake .
Computational Modeling
Machine learning models predicting binding affinities for neurotransmitter receptors could prioritize derivatives for synthesis. Molecular dynamics simulations may clarify the role of bridgehead substituents in receptor docking .
Toxicology Profiling
Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are needed to evaluate therapeutic potential. Key concerns include blood-brain barrier penetration and off-target effects on cardiac ion channels .
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